molecular formula C11H11F3O2 B3379634 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 168833-79-2

2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B3379634
CAS RN: 168833-79-2
M. Wt: 232.2 g/mol
InChI Key: UVYGEBYOPXXJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . This compound is a derivative of propanoic acid, with a trifluoromethyl group and a methyl group attached to the carbon chain .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to a propanoic acid backbone . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.17 and an empirical formula of C10H9F3O2 . The compound is characterized by the presence of a trifluoromethyl group, which is a strong electron-withdrawing group .

Scientific Research Applications

  • Anti-Inflammatory Activities : Research on phenolic compounds related to 2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., showed modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

  • Analytical Chemistry : A study developed a reverse phase HPLC method for separating stereo isomers of a compound similar to this compound, highlighting its importance in analytical chemistry for stereo isomer separation (Davadra et al., 2011).

  • Synthesis and Oxidation Reactions : Research into the synthesis of related compounds, such as 1-[3-(Trifluoromethyl)phenyl]-2-propanone, demonstrated the efficacy of certain synthetic pathways and oxidation reactions, indicating the utility of these compounds in synthetic chemistry (Lin-lin, 2009).

  • Organic Synthesis Applications : The research on Knoevenagel condensations of compounds similar to this compound, and their transformations under various conditions, highlights the broad application of these compounds in organic synthesis (Gajdoš et al., 2006).

  • Potential Antileukotrienic Agents : The synthesis of compounds structurally related to this compound as potential antileukotrienic drugs demonstrates their potential application in the development of new pharmacological agents (Jampílek et al., 2004).

  • Material Science : Phloretic acid, a compound closely related to this compound, has been explored as a renewable building block in material science, particularly in the formation of polybenzoxazine, highlighting the potential of these compounds in the development of sustainable materials (Trejo-Machin et al., 2017).

  • Pharmaceutical Synthesis : The synthesis of compounds like 3-amino-3-(3-pyridyl)propanoate, which share structural similarities with this compound, for use in pharmaceuticals such as RWJ-53308, an orally active platelet fibrinogen receptor antagonist, indicates the role of these compounds in drug development (Zhong et al., 1999).

properties

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGEBYOPXXJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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